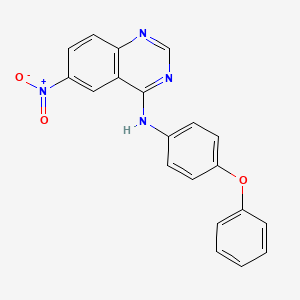

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine

Description

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is a nitro-substituted quinazoline derivative characterized by a quinazoline core with a nitro group at position 6 and a 4-phenoxyphenylamine substituent at position 4. The nitro group (-NO₂) at position 6 introduces strong electron-withdrawing effects, which may enhance binding affinity to biological targets by polarizing the quinazoline ring.

Structure

3D Structure

Properties

IUPAC Name |

6-nitro-N-(4-phenoxyphenyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N4O3/c25-24(26)15-8-11-19-18(12-15)20(22-13-21-19)23-14-6-9-17(10-7-14)27-16-4-2-1-3-5-16/h1-13H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFHANPPPSJOBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine typically involves the following steps:

Nitration of Quinazoline: The starting material, quinazoline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Oxidation: Potassium permanganate, often in an acidic medium.

Major Products Formed

Reduction: 6-Amino-N-(4-phenoxyphenyl)quinazolin-4-amine.

Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the phenoxy group.

Scientific Research Applications

The compound 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine (CAS No. 179248-67-0) is a quinazoline derivative that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as a pharmacological agent. This article explores the applications of this compound across different domains, highlighting its significance and providing comprehensive data.

Basic Information

- Molecular Formula : CHNO

- Molecular Weight : 358.35 g/mol

- CAS Number : 179248-67-0

Medicinal Chemistry

This compound has shown promise as a potential therapeutic agent due to its structural resemblance to known bioactive compounds. Its nitro group and quinazoline backbone may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit anticancer properties. The specific structural modifications of this compound may enhance its efficacy against various cancer cell lines. For instance, research has demonstrated that similar compounds can inhibit specific kinases involved in cancer progression.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial properties, which could make it a candidate for developing new antibiotics or antifungal agents. The phenoxy group may play a crucial role in enhancing the interaction with microbial targets.

Biological Research

In biological studies, the compound is utilized as a tool to investigate cellular mechanisms and pathways. Its unique structure allows researchers to explore its effects on enzyme inhibition and receptor binding.

Enzyme Inhibition Studies

Research has focused on the inhibition of certain enzymes that are crucial in metabolic pathways. The compound's ability to bind to active sites of enzymes could lead to significant findings in metabolic regulation.

Pharmacological Studies

The pharmacological profile of this compound is under investigation to understand its therapeutic potential better.

Drug Development

The compound serves as a lead structure for drug development efforts aimed at creating novel therapeutics for diseases such as cancer and infections. Its modification can lead to derivatives with improved potency and selectivity.

Case Study 1: Anticancer Activity

A study conducted on various quinazoline derivatives, including this compound, reported significant cytotoxic effects against breast cancer cell lines (MCF7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

Research evaluating the antimicrobial activity of quinazoline derivatives found that compounds similar to this compound exhibited notable inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential for further development in antibiotic therapies.

Mechanism of Action

The mechanism of action of 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group and the quinazoline core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound may affect various signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 6-nitro-N-(4-phenoxyphenyl)quinazolin-4-amine can be contextualized against related quinazolin-4-amine derivatives. Below is a comparative analysis based on substituent effects, synthesis yields, and molecular properties:

Substituent Effects on Reactivity and Bioactivity

- Nitro vs. However, halogenated derivatives (e.g., 6-bromo or 6-iodo) are more amenable to further modifications via cross-coupling reactions (e.g., Suzuki-Miyaura), as demonstrated by the 99% yield in the synthesis of 6-bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine .

- Phenoxy vs. Alkyl/Aryl Amines: The 4-phenoxyphenyl group in the target compound introduces significant steric bulk compared to smaller substituents like 4-fluorophenyl or 4-methoxybenzyl. This may enhance target selectivity but reduce solubility, a trade-off observed in other quinazoline derivatives .

Molecular and Spectral Properties

- Mass Spectrometry: The target compound’s theoretical ESI-MS [M + H]+ peak is estimated at ~359.35, comparable to 392.1 [M + H]+ for 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine .

- Solubility: Nitro and phenoxy groups likely reduce aqueous solubility compared to methoxy or fluorophenyl derivatives, a critical factor in pharmacokinetics .

Research Implications and Gaps

While the provided evidence highlights structural and synthetic trends, direct biological data for this compound are absent. Future studies should:

Evaluate kinase inhibition profiles (e.g., CLK1, EGFR) relative to analogues like N-(4-fluorophenyl)-6-nitroquinazolin-4-amine.

Optimize synthesis protocols to improve yields, leveraging insights from high-yield bromo/iodo derivatives .

Assess solubility and bioavailability modifications via substituent engineering (e.g., introducing polar groups).

Biological Activity

6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the area of cancer treatment. This article reviews its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from 5-nitroanthranilic acid. The synthesis pathway includes the formation of key intermediates like 6-nitroquinazolin-4(3H)-one, which is subsequently reacted with various anilines to yield the final product. The overall yield reported for this compound is around 56.5% with a melting point ranging from 201°C to 204°C .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound has lower IC50 values compared to standard treatments like erlotinib, suggesting enhanced potency against certain cancer cell lines. For instance, the IC50 values for this compound range from 8.72 to 15.70 µM/mL, while erlotinib shows values around 16.80 to 22.80 µM/mL .

Hemolytic Activity

The hemolytic activity of the synthesized derivatives indicates their safety profile. The HD50 values for certain derivatives were reported as 69.87 ± 8.9 and 58.40 ± 3.2, demonstrating lower toxicity compared to traditional chemotherapeutics . This suggests that these compounds may be safer alternatives for cancer treatment.

The mechanism through which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. It is hypothesized that the compound may inhibit critical kinases involved in cell proliferation and survival pathways, similar to other quinazoline derivatives .

Comparative Analysis

To better understand the efficacy of this compound, a comparison with other quinazoline derivatives is essential. Below is a summary table highlighting key biological activities and properties:

| Compound Name | IC50 (µM/mL) | HD50 (Toxicity) | Remarks |

|---|---|---|---|

| This compound | 8.72 - 15.70 | 58.40 - 69.87 | Potent anticancer agent with low toxicity |

| Erlotinib | 16.80 - 22.80 | N/A | Standard treatment for non-small cell lung cancer |

| Other Quinazoline Derivatives | Varies | Varies | Efficacy and toxicity vary based on substituents |

Case Studies

Several case studies have explored the effectiveness of quinazoline derivatives in treating various cancers:

- Breast Cancer Study : A study highlighted the use of novel quinazoline derivatives, including the target compound, showing significant growth inhibition in breast cancer cell lines compared to traditional therapies .

- Antichagasic Activity : Another study evaluated similar quinazoline compounds for their antichagasic properties, demonstrating low toxicity to human cells while effectively targeting Trypanosoma cruzi . This indicates a broader therapeutic potential beyond oncology.

Q & A

What are the key synthetic methodologies for preparing 6-Nitro-N-(4-phenoxyphenyl)quinazolin-4-amine, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves a multi-step approach:

Core Formation : Start with 2-amino-5-nitrobenzonitrile (or similar precursors) reacting with triethoxymethane under acidic conditions to form the quinazolin-4-amine scaffold .

Substitution : Introduce the 4-phenoxyphenyl group via nucleophilic aromatic substitution (e.g., using 4-phenoxyaniline) or Suzuki-Miyaura cross-coupling if halogenated intermediates are available .

Optimization : Key parameters include solvent choice (DMF or THF for solubility), temperature (room temperature to 150°C for coupling reactions), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling). Purity is ensured via column chromatography (gradient elution with ethyl acetate/hexanes) and LCMS validation (>95% purity) .

How can researchers characterize the structural integrity and purity of this compound?

Answer:

- Spectroscopic Techniques :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., nitro group at C6, phenoxyphenyl at N4). Aromatic protons appear δ 7.0–8.5 ppm, while amine protons may show broad signals .

- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₂₀H₁₅N₅O₃: 386.1145) .

- Chromatography :

- LCMS : Use trifluoroacetic acid-modified gradients (acetonitrile/water) to assess purity and detect byproducts .

What advanced strategies are employed to analyze structure-activity relationships (SAR) for this compound in drug discovery?

Answer:

- 3D-QSAR Modeling : Generate pharmacophore models using morpholine or nitro-group analogs to predict steric/electronic effects on biological targets (e.g., kinase inhibition) .

- Rational Analog Design :

- Nitro Group Modifications : Replace with electron-withdrawing groups (e.g., Cl, CF₃) to enhance electrophilicity.

- Phenoxy Substitutions : Vary para-substituents (e.g., halogens, methyl) to study π-π stacking or hydrophobic interactions .

- Biological Profiling : Test analogs in kinase inhibition assays (e.g., Reaction Biology Corporation’s panel) to map target selectivity .

How should researchers address contradictions in reported biological activity data for quinazolin-4-amine derivatives?

Answer:

- Assay Validation :

- Compare cell-based vs. cell-free systems (e.g., caspase-3 activation in live cells vs. recombinant enzyme assays) .

- Standardize protocols (e.g., ATP concentrations in kinase assays) .

- Compound Integrity : Verify purity via LCMS and exclude degradation products (e.g., nitro-group reduction byproducts) .

- Structural Confirmation : Re-synthesize disputed compounds and cross-validate using XRD or 2D NMR .

What computational approaches are recommended for target identification and mechanism-of-action studies?

Answer:

- Molecular Docking : Use AutoDock Vina to screen against kinase domains (e.g., EGFR, CLK1) based on quinazoline’s ATP-binding affinity .

- Kinase Profiling : Leverage public databases (e.g., ChEMBL) to identify off-target effects. For example, Gefitinib analogs show cross-reactivity with morpholine-linked kinases .

- Dynamic Simulations : Perform MD simulations (AMBER/CHARMM) to study nitro-group interactions with catalytic lysine residues .

How can researchers design experiments to evaluate the compound’s potential as a biochemical probe?

Answer:

- Target Engagement Assays :

- Cellular Thermal Shift Assay (CETSA) : Confirm binding to putative targets (e.g., CLK1) by monitoring protein stability shifts .

- Photoaffinity Labeling : Incorporate a photo-crosslinker (e.g., benzophenone) into the quinazoline core to capture interacting proteins .

- Functional Readouts :

- Measure downstream effects (e.g., phosphorylation inhibition via Western blot) .

- Use RNA-seq to identify transcriptomic changes post-treatment .

What are the critical considerations for scaling up synthesis while maintaining reproducibility?

Answer:

- Process Chemistry :

- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for large-scale reactions .

- Optimize catalyst loading (e.g., 0.5–1 mol% Pd for cross-coupling) to reduce costs .

- Quality Control :

How can researchers integrate this compound into material science applications?

Answer:

- Coordination Chemistry :

- Synthesize metal complexes (e.g., with Cu²⁺ or Ru³⁺) to study redox properties for catalytic applications .

- Polymer Design :

- Incorporate into conjugated polymers (via Suzuki coupling) for optoelectronic materials. Monitor charge transport via DFT calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.